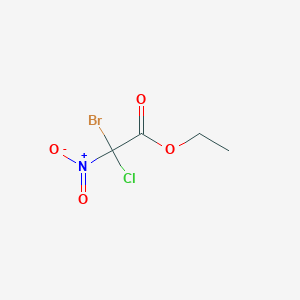
Ethylbromochloronitroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylbromochloronitroacetate is an organic compound that belongs to the class of esters It is characterized by the presence of bromine, chlorine, and nitro groups attached to an ethyl acetate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethylbromochloronitroacetate can be synthesized through a multi-step process involving the bromination, chlorination, and nitration of ethyl acetate. The general synthetic route involves the following steps:
Bromination: Ethyl acetate is first brominated using bromine in the presence of a catalyst such as iron or aluminum bromide.
Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride.
Nitration: Finally, the chlorinated product is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process typically includes:
- Continuous feeding of reactants into the reactor.
- Maintaining optimal temperature and pressure conditions.
- Efficient separation and purification of the final product using techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Ethylbromochloronitroacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and nitro groups can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone for halogen exchange reactions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products
Substitution: Formation of ethyliodochloronitroacetate or ethylbromoiodonitroacetate.
Reduction: Formation of ethylbromochloroaminoacetate.
Hydrolysis: Formation of bromochloronitroacetic acid and ethanol.
Aplicaciones Científicas De Investigación
Ethylbromochloronitroacetate has several applications in scientific research, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of ethylbromochloronitroacetate involves its interaction with molecular targets through its functional groups. The bromine, chlorine, and nitro groups can participate in electrophilic and nucleophilic reactions, leading to the formation of covalent bonds with target molecules. These interactions can affect the structure and function of biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Ethylbromochloronitroacetate can be compared with other similar compounds such as:
Ethylbromoacetate: Lacks the chlorine and nitro groups, making it less reactive in certain chemical reactions.
Ethylchloronitroacetate: Lacks the bromine group, resulting in different reactivity and applications.
The presence of all three functional groups (bromine, chlorine, and nitro) in this compound makes it unique and versatile for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C4H5BrClNO4 |
|---|---|
Peso molecular |
246.44 g/mol |
Nombre IUPAC |
ethyl 2-bromo-2-chloro-2-nitroacetate |
InChI |
InChI=1S/C4H5BrClNO4/c1-2-11-3(8)4(5,6)7(9)10/h2H2,1H3 |
Clave InChI |
ZRWYLJCSVZVTHH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C([N+](=O)[O-])(Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















